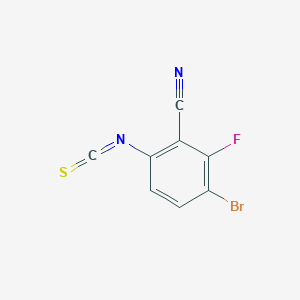
2-Cyclopentyl-1,1,1-trifluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1,1,1-trifluoro-2-propanol is an organic compound that belongs to the class of fluoroalcohols It is characterized by the presence of a cyclopentyl group attached to a trifluoromethylated propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylmagnesium bromide+1,1,1-trifluoroacetone→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1,1,1-trifluoro-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog without the cyclopentyl group.
1,1,1-Trifluoro-2-butanol: Similar structure with an additional carbon in the backbone.
Cyclopentylmethanol: Lacks the trifluoromethyl group but has a similar cyclopentyl structure.
Uniqueness
2-Cyclopentyl-1,1,1-trifluoro-2-propanol is unique due to the combination of the cyclopentyl group and the trifluoromethylated propanol backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H13F3O |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3 |
Clave InChI |
PHTLESUHKPGVFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

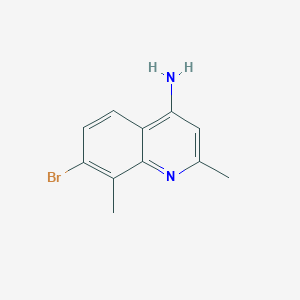
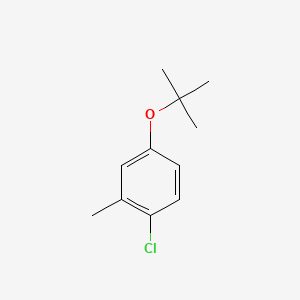
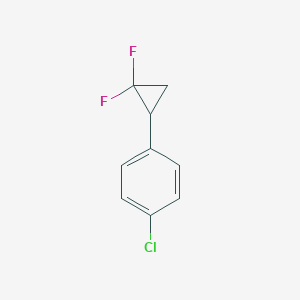
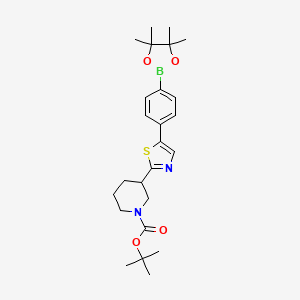
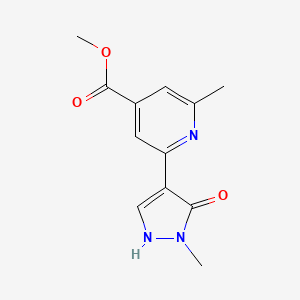
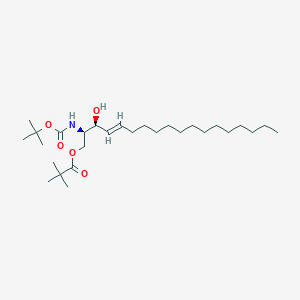
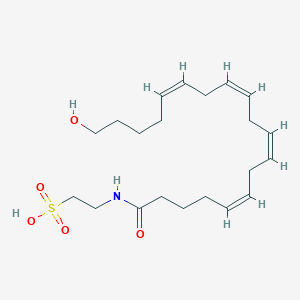
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
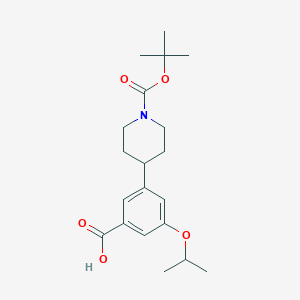
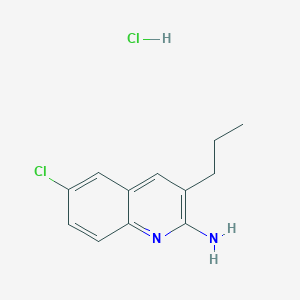
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
